molecular formula C7H11N3 B1371086 1-(cyclopropylmethyl)-1H-pyrazol-4-amine CAS No. 1156169-29-7

1-(cyclopropylmethyl)-1H-pyrazol-4-amine

Katalognummer: B1371086
CAS-Nummer: 1156169-29-7
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: MHSVYNAOIXCBLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)-1H-pyrazol-4-amine is an organic compound characterized by a cyclopropylmethyl group attached to a pyrazole ring

Analyse Chemischer Reaktionen

1-(Cyclopropylmethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(cyclopropylmethyl)-1H-pyrazol-4-amine has been investigated for its potential as an inhibitor of various enzymes and receptors involved in disease processes, particularly in oncology and inflammation. Research indicates that compounds with pyrazole moieties can serve as effective inhibitors of protein kinases, crucial in cancer signaling pathways. For example, studies have shown that this compound may inhibit cell proliferation in glioma cells by affecting multiple signaling pathways, thus suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on lactate dehydrogenase (LDH), an enzyme often overexpressed in cancer cells. In vitro studies have shown that derivatives of pyrazole can suppress cellular lactate output and inhibit growth in highly glycolytic cancer cell lines such as MiaPaCa-2 (human pancreatic cancer) and A673 (human Ewing’s sarcoma) cells . This inhibition plays a role in altering the metabolic profile of cancer cells, making it a candidate for further exploration in cancer therapeutics.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacokinetic properties. Ongoing research focuses on optimizing the compound's efficacy through structure-activity relationship (SAR) studies, which examine how changes to the molecular structure affect biological activity and binding affinity to target proteins . These insights are crucial for developing more effective therapeutic agents.

Case Study 1: Anticancer Activity

A study explored the effects of this compound on glioma cell lines. The findings indicated that the compound inhibited cell proliferation by inducing apoptosis through multiple signaling pathways, including those associated with protein kinase inhibition . This suggests a promising avenue for developing new treatments for glioblastoma.

Case Study 2: Metabolic Inhibition

In another investigation, derivatives of the compound were assessed for their ability to inhibit LDH activity in pancreatic cancer cells. Results showed that certain analogs effectively reduced lactate production and inhibited cell growth in vitro, highlighting their potential as metabolic inhibitors in cancer therapy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/ProteinEffectiveness
This compoundCell Proliferation InhibitionProtein KinasesSignificant
This compoundLDH InhibitionLactate DehydrogenaseSub-micromolar activity

Wirkmechanismus

The mechanism of action of 1-(cyclopropylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1-(Cyclopropylmethyl)-1H-pyrazol-4-amine can be compared to other similar compounds, such as:

    Cyclopropylmethylamine: Similar in structure but lacks the pyrazole ring.

    1-(Cyclopropylmethyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    1-(Cyclopropylmethyl)-1H-pyrazole: Lacks the amine group at the 4-position.

Biologische Aktivität

1-(Cyclopropylmethyl)-1H-pyrazol-4-amine, commonly referred to as CPMA, is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of CPMA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H12N4
  • Molecular Weight : 173.64 g/mol
  • Solubility : Soluble in water; insoluble in organic solvents
  • Structure : CPMA features a pyrazole ring structure with a cyclopropylmethyl substituent, contributing to its unique biological properties.

CPMA primarily acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. By inhibiting PARP, CPMA leads to the accumulation of DNA damage in cancer cells, thereby promoting apoptosis. This mechanism is particularly relevant in cancers where DNA repair pathways are overactive.

Table 1: Comparison of CPMA with Other Pyrazole Derivatives

Compound NameMolecular FormulaUnique Features
This compoundC7H12N4Selective PARP inhibitor
1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amineC8H12ClN3Enhanced lipophilicity
1-Methyl-1H-pyrazol-4-amineC5H8N4Simpler structure with different biological properties

Anticancer Activity

Preclinical studies have demonstrated that CPMA exhibits significant efficacy against various cancer cell lines, including those from breast, ovarian, and prostate cancers. Its ability to induce apoptosis through DNA damage accumulation positions it as a promising candidate for cancer therapy.

Case Study: Efficacy Against Breast Cancer Cells

In a study assessing the anticancer properties of CPMA on breast cancer cell lines, researchers found that treatment with CPMA resulted in a dose-dependent increase in apoptosis markers. The study indicated that CPMA effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Beyond its anticancer properties, CPMA has also been explored for its antimicrobial potential. Research involving related pyrazole derivatives has shown promising antibacterial and antifungal activities.

Study Findings on Antimicrobial Properties

A series of substituted pyrazol-5-amines were synthesized and screened for their antibacterial activity against standard strains of Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics like streptomycin and nystatin .

Future Directions

Research is ongoing to explore the full therapeutic potential of CPMA. Investigations are focused on:

  • Combination Therapies : Evaluating the efficacy of CPMA in combination with other cancer treatments to enhance therapeutic outcomes.
  • Mechanistic Studies : Further elucidating the pathways affected by CPMA to optimize its use in clinical settings.
  • Broader Applications : Exploring potential applications in treating neurodegenerative diseases where DNA repair mechanisms play a critical role.

Eigenschaften

IUPAC Name

1-(cyclopropylmethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSVYNAOIXCBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156169-29-7
Record name 1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-(cyclopropylmethyl)-4-nitro-1H-pyrazole (8.37 g, 50.1 mmol) in methanol (150 mL) was added 10% Pd/C (840.0 mg, 0.7893 mmol). The suspension was stirred at room temperature under a H2 atmosphere for 2 h. Filtered and the filter cake was washed with MeOH (50 mL×3). The filtrate was concentrated in vacuo and the residue was purified by silica gel column chromatography (MeOH/DCM (v/v)=1/100 to 1/50) to give the title compound as purple oil (5.5 g, 80%).
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
840 mg
Type
catalyst
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Reactant of Route 4
Reactant of Route 4
1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-1H-pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-(cyclopropylmethyl)-1H-pyrazol-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.